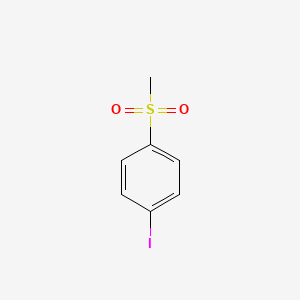

1-Iodo-4-(methylsulfonyl)benzene

Overview

Description

1-Iodo-4-(methylsulfonyl)benzene is a chemical compound with the molecular formula C7H7IO2S and a molecular weight of 282.1 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

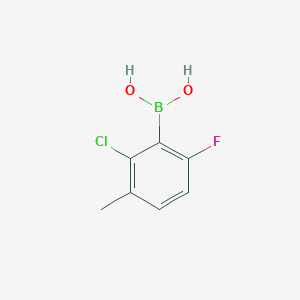

The InChI code for this compound is 1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Electrophilic Trifluoromethylation

1-Iodo-4-(methylsulfonyl)benzene plays a role in electrophilic trifluoromethylation reactions. Methyltrioxorhenium acts as a catalyst for the direct trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents. This process forms various products in yields up to 77%, showing the compound's utility in introducing trifluoromethyl groups into aromatic systems, which is valuable for pharmaceuticals and agrochemicals development (E. Mejía & A. Togni, 2012).

C-H Amination

The compound is involved in oxidative C-H amination reactions, facilitating the formation of 1,2-disubstituted benzimidazoles. This reaction is catalyzed by iodobenzene in the presence of m-chloroperbenzoic acid, showcasing its use in synthesizing benzimidazole derivatives, a core structure in numerous biologically active molecules (S. K. Alla et al., 2013).

Molecular Electronics

This compound derivatives have been studied for their conductance properties in molecular junctions, where molecules like benzene-1,4-dithiol self-assemble between gold electrodes. These studies are foundational for molecular-scale electronics, offering insights into the conductance mechanisms of molecular junctions (M. Reed et al., 1997).

Friedel-Crafts Sulfonylation

The compound is used in Friedel-Crafts sulfonylation reactions, indicating its role in synthesizing diaryl sulfones with almost quantitative yields. This reaction, carried out in ionic liquids, highlights the compound's potential in sulfonylation processes, important in producing sulfone-based pharmaceuticals and agrochemicals (S. Nara et al., 2001).

Radical Addition Cascade Cyclization

This compound is utilized in radical addition cascade cyclization to construct methylsulfonylated and carbonylated benzofurans. This process, initiated by the interaction of NH4I and DMSO, exemplifies the compound's utility in synthesizing complex heterocyclic structures, which are significant in drug discovery and development (Jie Zhang et al., 2018).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements associated with this compound include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-iodo-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWOAZOKZVMNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405391 | |

| Record name | 1-IODO-4-(METHYLSULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64984-08-3 | |

| Record name | 1-IODO-4-(METHYLSULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)